molecular formula C11H13ClFNO3S B2412528 4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione CAS No. 477889-61-5

4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione

Cat. No. B2412528
CAS RN: 477889-61-5
M. Wt: 293.74
InChI Key: GSVXVOJOSUCXHP-UHFFFAOYSA-N
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Description

4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione, also known as 4-CFBT, is a thiazinane-1,1-dione derivative with a wide range of applications in the field of synthetic organic chemistry. It is a versatile reagent that can be used to synthesize a variety of other compounds. Furthermore, it has been used in various scientific research applications, including drug discovery, biochemistry, and pharmacology.

Scientific Research Applications

Fluorine-Containing Derivatives Synthesis

The interaction of aromatic amines with acylcyclopentane diones leads to the creation of fluorine-containing exo- or endocyclic enamine derivatives. This process is significant in the context of compounds like 4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda6,4-thiazinane-1,1-dione (Khlebnikova, Piven, & Lakhvich, 2014).

Synthesis and Characterization of Derivatives

New derivatives of 1,3-oxazepane-4,7-dione have been synthesized, highlighting the chemical diversity and potential applications of the 4-thiazinane dione framework (AL-Hiti & Abdalgabar, 2022).

Structural Analysis

The synthesis and crystal structure analysis of derivatives like 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole show the relevance of 4-thiazinane dione in crystallography and material sciences (Banu et al., 2014).

Metabolic Profile Study

The study of the metabolic profile of compounds similar to 4-thiazinane dione, like the α2-adrenergic agonist PT-31, is vital in pharmacology for understanding the impact of metabolites on efficacy and safety (Cardoso et al., 2019).

Novel Tricycle Development

Efforts in developing novel tricycles based on 4H-benzo[1,4]thiazin-3-one and 1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,4]thiazin-3-one illustrate the compound's potential in creating new molecular structures (Li et al., 2007).

properties

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methoxy]-1,4-thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO3S/c12-11-7-10(13)2-1-9(11)8-17-14-3-5-18(15,16)6-4-14/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVXVOJOSUCXHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1OCC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333144
Record name 4-[(2-chloro-4-fluorophenyl)methoxy]-1,4-thiazinane 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822122
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[(2-Chloro-4-fluorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione

CAS RN

477889-61-5
Record name 4-[(2-chloro-4-fluorophenyl)methoxy]-1,4-thiazinane 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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